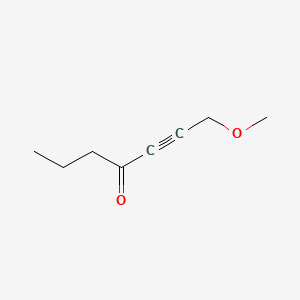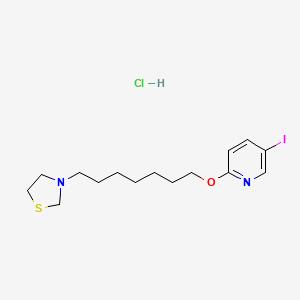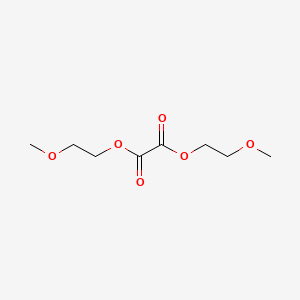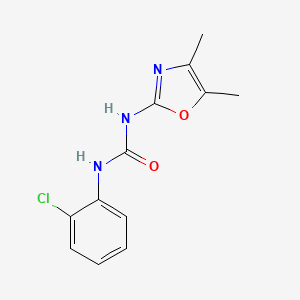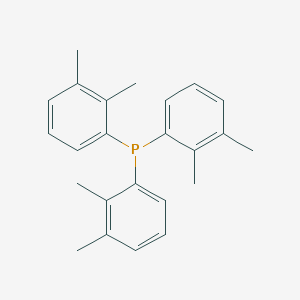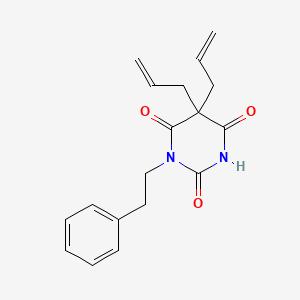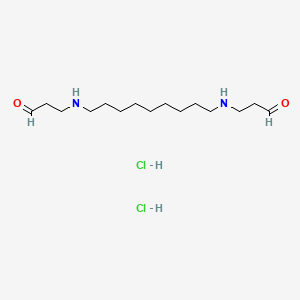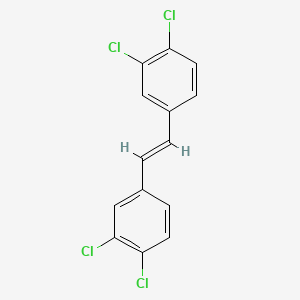![molecular formula C15H28N2S B14675068 2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione CAS No. 41597-07-3](/img/structure/B14675068.png)
2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione is an organic compound with the molecular formula C15H28N2S It is a cyclopropene derivative featuring two di(propan-2-yl)amino groups and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione typically involves the reaction of cyclopropene derivatives with di(propan-2-yl)amine and sulfur sources. One common method includes the use of carbon disulfide as a sulfur source . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles to laboratory methods, with scaling up involving optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino groups.
Applications De Recherche Scientifique
2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione involves interactions with various molecular targets. The thione group can form coordination complexes with metal ions, influencing catalytic processes. The amino groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(diisopropylamino)cycloprop-2-ene-1-thione: Similar structure but with different substituents.
Cyclopropene derivatives: Compounds with similar cyclopropene cores but different functional groups.
Uniqueness
2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione is unique due to its combination of di(propan-2-yl)amino groups and a thione group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
41597-07-3 |
|---|---|
Formule moléculaire |
C15H28N2S |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
2,3-bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione |
InChI |
InChI=1S/C15H28N2S/c1-9(2)16(10(3)4)13-14(15(13)18)17(11(5)6)12(7)8/h9-12H,1-8H3 |
Clé InChI |
HHNCNYSXKTZKKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=C(C1=S)N(C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


